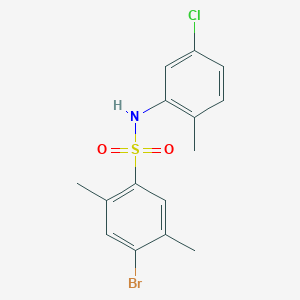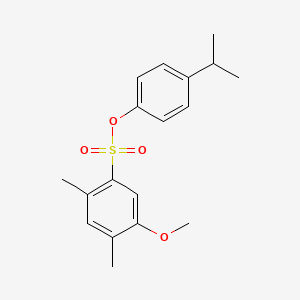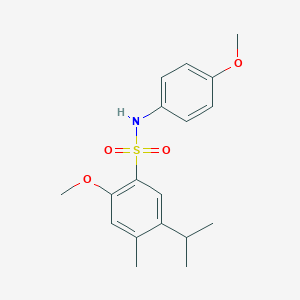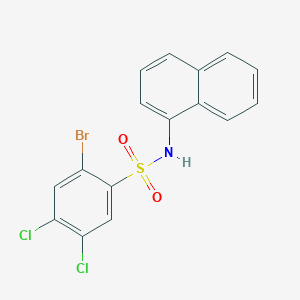![molecular formula C15H15BrClNO2S B7440450 4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B7440450.png)
4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by Bayer AG in 2001 and has since been used in various studies due to its ability to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating immune responses, inflammation, and cell survival.
Mécanisme D'action
4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide 11-7082 inhibits the activity of NF-κB by binding to the cysteine residue at position 179 of the IκB kinase beta (IKKβ) subunit, which is essential for the activation of NF-κB. This binding prevents the phosphorylation and degradation of IκBα, which in turn inhibits the translocation of NF-κB to the nucleus and its subsequent gene expression.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis, inhibit cell proliferation, and suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have anti-tumor effects in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide 11-7082 in lab experiments is its specificity towards NF-κB inhibition. This allows researchers to investigate the role of NF-κB in various biological processes without affecting other signaling pathways. However, one of the limitations of using this compound 11-7082 is its potential cytotoxicity at high concentrations, which can affect the viability of cells and lead to non-specific effects.
Orientations Futures
There are many future directions for the use of 4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide 11-7082 in scientific research. One potential area is the investigation of its role in the regulation of autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis. Another area of interest is the development of more potent and selective inhibitors of NF-κB that can be used in therapeutic applications for various diseases such as cancer and inflammatory disorders.
In conclusion, this compound 11-7082 is a small molecule inhibitor that has been widely used in scientific research to investigate the role of NF-κB in various biological processes. Its specificity towards NF-κB inhibition and its various biochemical and physiological effects make it a powerful tool for researchers. However, its potential cytotoxicity at high concentrations and the need for more potent and selective inhibitors of NF-κB highlight the importance of further research in this area.
Méthodes De Synthèse
The synthesis of 4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide 11-7082 involves several steps, starting with the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with 2-chlorobenzylamine to form the intermediate 4-bromo-N-(2-chlorobenzyl)-2,5-dimethylbenzenesulfonamide. This intermediate is then reacted with sodium hydride and 1,3-dibromo-5,5-dimethylhydantoin to yield the final product, this compound 11-7082.
Applications De Recherche Scientifique
4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide 11-7082 has been extensively used in scientific research to investigate the role of NF-κB in various biological processes. It has been shown to inhibit the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the suppression of NF-κB-mediated gene expression, which is involved in the regulation of many cellular processes such as inflammation, immune response, and cell survival.
Propriétés
IUPAC Name |
4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO2S/c1-10-8-15(11(2)7-13(10)16)21(19,20)18-9-12-5-3-4-6-14(12)17/h3-8,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVQNGXROAETHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440425.png)







